

Application Notes and Protocols: Galunisertib

# and Nivolumab Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Galunisertib monohydrate |           |
| Cat. No.:            | B1674416                 | Get Quote |

#### Introduction

The convergence of therapies targeting distinct but complementary oncogenic pathways represents a promising frontier in cancer treatment. This document outlines the experimental design for the combination of Galunisertib (LY2157299), a small molecule inhibitor of the Transforming Growth-Factor Beta (TGF- $\beta$ ) receptor I, and Nivolumab, a human immunoglobulin G4 monoclonal antibody that blocks the Programmed Death-1 (PD-1) immune checkpoint. The rationale for this combination lies in the potential for Galunisertib to remodel the tumor microenvironment, which is often immunosuppressive due to TGF- $\beta$  signaling, thereby enhancing the anti-tumor immune response unleashed by Nivolumab's PD-1 blockade.[1][2]

### **Mechanism of Action: Signaling Pathways**

Galunisertib: Targeting the TGF-β Pathway

Galunisertib is an oral, small-molecule inhibitor of the TGF- $\beta$  receptor I (TGF- $\beta$ RI) kinase.[3][4] TGF- $\beta$  is a cytokine that plays a dual role in cancer; while it can suppress tumor formation in early stages, it promotes tumor progression in advanced stages by inducing epithelial-mesenchymal transition (EMT), angiogenesis, and immune suppression.[3][4] Galunisertib specifically blocks the phosphorylation of SMAD2, a key downstream effector in the canonical TGF- $\beta$  signaling pathway, thereby abrogating its pro-tumorigenic effects.[1][3]





Click to download full resolution via product page

**Caption:** Galunisertib inhibits TGF-βRI kinase, blocking SMAD2/3 phosphorylation.



Nivolumab: Targeting the PD-1/PD-L1 Immune Checkpoint

Nivolumab is a fully human IgG4 monoclonal antibody that targets the PD-1 receptor on activated T-cells.[5][6] In the tumor microenvironment, cancer cells can express Programmed Death-Ligand 1 (PD-L1), which binds to PD-1 on T-cells.[7] This interaction delivers an inhibitory signal, leading to T-cell exhaustion and allowing cancer cells to evade immune destruction.[5][7] Nivolumab blocks the PD-1/PD-L1 interaction, thereby restoring the T-cell's ability to recognize and eliminate cancer cells.[5][8]



Click to download full resolution via product page

**Caption:** Nivolumab blocks the PD-1 receptor, preventing T-cell inactivation.

# Experimental Protocols Preclinical Animal Model Protocol (Adapted from Pancreatic Cancer Study)



This protocol is based on studies using the KPC (Pdx1-Cre; LSL-KRASG12D; LSL-TP53R172H) mouse model of advanced pancreatic ductal adenocarcinoma (PDAC).[9]

- 1. Animal Model:
- Model: KPC mice, which spontaneously develop PDAC.
- Age: 6-8 weeks at the start of treatment.
- Housing: Standard pathogen-free conditions.
- 2. Experimental Groups:
- Group 1: Vehicle Control (e.g., Saline or PBS)
- Group 2: Galunisertib monotherapy
- Group 3: Anti-PD-1 antibody monotherapy (murine-specific, e.g., RMP1-14)
- Group 4: Galunisertib and Anti-PD-1 combination therapy
- 3. Dosing and Administration:
- Galunisertib: 75 mg/kg, administered via intraperitoneal (IP) injection every other day.[9]
- Anti-PD-1 Antibody: 200 μg fixed dose, administered via IP injection every other day.[9]
- Vehicle Control: Administered at the same volume and schedule as the treatment groups.
- 4. Study Endpoints and Analysis:
- Primary Endpoint: Tumor burden (measured by imaging, e.g., high-resolution ultrasound, or by weight at necropsy).
- Secondary Endpoints:
  - Overall Survival (Kaplan-Meier analysis).



- Immunohistochemistry (IHC) of tumor tissue for markers such as CD8+ T-cells, PD-L1, and markers of fibrosis.
- Flow cytometry of tumor-infiltrating lymphocytes (TILs) to analyze T-cell populations (CD4+, CD8+, Tregs).
- Gene expression analysis (RT-qPCR) on tumor tissue for fibrotic and immune-related genes.

# Clinical Trial Protocol (Adapted from NCT02423343 Phase Ib/II Study)

This protocol is based on a Phase Ib/II open-label study evaluating Galunisertib with Nivolumab in patients with advanced refractory solid tumors and non-small cell lung cancer (NSCLC).[10] [11][12]





Click to download full resolution via product page

Caption: Workflow of the Phase Ib/II clinical trial for Galunisertib and Nivolumab.



- 1. Study Design:
- Phase Ib: Open-label, dose-escalation to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of Galunisertib in combination with Nivolumab.[10][12]
- Phase II: Expansion cohort to evaluate the safety and preliminary efficacy of the combination at the RP2D in specific tumor types (e.g., NSCLC).[10][12]
- 2. Patient Eligibility (Inclusion Criteria Summary):
- Age ≥ 18 years.[10]
- ECOG performance status of 0 or 1.[10]
- Phase Ib: Advanced/refractory solid tumors.[11]
- Phase II (NSCLC cohort): Recurrent or refractory NSCLC with prior platinum-based therapy.
   [11]
- Treatment-naïve for anti-PD-1, anti-PD-L1, or TGF-β receptor inhibitors.[10]
- Adequate organ function.[13]
- 3. Treatment Regimen:
- Cycles: 28-day cycles.[12]
- Galunisertib: Administered orally twice daily (BID) for 14 days, followed by a 14-day rest period.[10]
- Nivolumab: 3 mg/kg administered as an intravenous (IV) infusion every 2 weeks.[10]
- Duration: Treatment continues until disease progression, unacceptable toxicity, or withdrawal of consent.[12]
- 4. Assessments:



- Safety: Monitored via adverse event (AE) reporting (CTCAE), physical examinations, and laboratory tests. The primary endpoint is to assess safety and tolerability.[12][14]
- Efficacy: Tumor responses assessed via imaging (e.g., CT or MRI) every 8-12 weeks
  according to RECIST v1.1. Key endpoints include Objective Response Rate (ORR), Duration
  of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).[12]
- Biomarkers (Exploratory): Analysis of tumor tissue biopsies and/or blood samples for PD-L1
  expression, tumor mutational burden (TMB), and changes in immune cell populations and
  gene expression profiles.[10]

## **Quantitative Data Summary**

The following tables summarize key quantitative data from the NCT02423343 clinical trial, focusing on the Phase II cohort in non-small cell lung cancer (NSCLC).

Table 1: Dosing Regimen (Phase II)

| Drug                                              | Dose       | Schedule                    | Administration   |
|---------------------------------------------------|------------|-----------------------------|------------------|
| Galunisertib                                      | 150 mg BID | 14 days on / 14 days<br>off | Oral             |
| Nivolumab                                         | 3 mg/kg    | Every 2 weeks               | Intravenous (IV) |
| Data sourced from clinical trial NCT02423343.[10] |            |                             |                  |

Table 2: Efficacy in Phase II NSCLC Cohort (n=25)



| Efficacy Endpoint                                                                  | Result           | 95% Confidence Interval<br>(CI) |
|------------------------------------------------------------------------------------|------------------|---------------------------------|
| Confirmed Partial Response (PR)                                                    | 24% (6 patients) | -                               |
| Stable Disease (SD)                                                                | 16% (4 patients) | -                               |
| Median Duration of Response (DoR)                                                  | 7.43 months      | 3.75, Not Reached               |
| Median Progression-Free<br>Survival (PFS)                                          | 5.26 months      | 1.77, 9.20                      |
| Median Overall Survival (OS)                                                       | 11.99 months     | 8.15, Not Reached               |
| One additional patient had a confirmed PR after initial pseudo-progression.[2][10] |                  |                                 |

Table 3: Most Frequent Treatment-Related Adverse Events (AEs) in Phase II NSCLC Cohort

| Adverse Event             | Frequency  | Percentage |
|---------------------------|------------|------------|
| Pruritus                  | 9 patients | 36%        |
| Fatigue                   | 8 patients | 32%        |
| Decreased Appetite        | 7 patients | 28%        |
| No Crado 4 or E treatment |            |            |

No Grade 4 or 5 treatmentrelated AEs were observed in this cohort.[10][12]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. jitc.bmj.com [jitc.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. What is the mechanism of action of Nivolumab? [synapse.patsnap.com]
- 6. Nivolumab, anti-programmed death-1 (PD-1) monoclonal antibody immunotherapy: Role in advanced cancers PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nivolumab StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TGFβ Blockade Augments PD-1 Inhibition to Promote T-Cell Mediated Regression of Pancreatic Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase Ib/II study of galunisertib in combination with nivolumab in solid tumors and nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase 1b/2 Dose Escalation and Cohort Expansion Study of the Safety, Tolerability and Efficacy of a Novel Transforming Growth Factor Receptor I Kinase Inhibitor (Galunisertib) Administered in Combination with AntimPD-1 (Nivolumab) in Advanced Refractory Solid Tumours (Phase 1b) and in Recurrent or Refractory Non-Small Cell Lung Cancer, or Hepatocellular Carcinoma (Phase 2) | Dana-Farber Cancer Institute [dana-farber.org]
- 12. ecommons.aku.edu [ecommons.aku.edu]
- 13. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]
- 14. A phase Ib/II study of galunisertib in combination with nivolumab in solid tumors and nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Galunisertib and Nivolumab Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674416#galunisertib-and-nivolumab-combination-therapy-experimental-design]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com